An In-depth Technical Guide to 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing established principles with data on analogous structures, this document offers valuable insights for its application in research and drug development.
Core Molecular Attributes
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a substituted indazole featuring a fused cyclohexyl ring, a methyl group on the indazole nitrogen, and an ethynyl group at the 3-position. This unique combination of moieties suggests potential for diverse biological interactions.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[1] |
| Molecular Weight | 160.22 g/mol | PubChem[1] |
| Canonical SMILES | CN1C2=C(CCCC2)C(=N1)C#C | PubChem[1] |
| InChI Key | RDBLVCAPPFXMGB-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 2680541-97-1 | NextSDS[2][3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 1.7 | PubChem[1] |
| Monoisotopic Mass | 160.10005 Da | PubChem[1] |
Strategic Synthesis Pathway
The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole can be logically approached through a multi-step sequence, culminating in a palladium-catalyzed cross-coupling reaction. The proposed pathway leverages well-established methodologies for the formation of the tetrahydroindazole core and the introduction of the ethynyl group.
Retrosynthetic Analysis
A logical retrosynthetic approach points to a Sonogashira coupling reaction as the final key step. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] In this case, the precursors would be a protected alkyne, such as trimethylsilylacetylene, and a halogenated tetrahydroindazole derivative, specifically 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole. The iodo-indazole precursor can be envisioned as being synthesized from a corresponding 3-amino derivative, which in turn is derived from the cyclization of a substituted cyclohexanone.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole, based on analogous reactions reported in the literature.[6][7]
Step 1: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
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Reaction Setup: To a solution of 2-oxocyclohexanecarbaldehyde in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine.
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Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the tetrahydroindazole ring.
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Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine.
Step 2: Synthesis of 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole
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Diazotization: The 3-amino-1-methyl-4,5,6,7-tetrahydro-1H-indazole is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
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Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed to room temperature to facilitate the substitution of the diazonium group with iodine.
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Extraction and Purification: The reaction mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole is purified by column chromatography.
Step 3: Sonogashira Coupling to yield 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
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Reaction Mixture: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).
-
Addition of Alkyne: Add trimethylsilylacetylene to the reaction mixture. The use of a silyl-protected alkyne can help to prevent self-coupling of the terminal alkyne.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coupling. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Deprotection: Upon completion of the coupling reaction, the trimethylsilyl protecting group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
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Final Purification: The crude product is purified by column chromatography to afford the final compound, 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole.
Caption: Proposed synthetic workflow for the target molecule.
Potential in Drug Discovery and Development
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[9] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11][12]
Hypothesized Biological Targets and Mechanism of Action
The incorporation of an ethynyl group at the 3-position of the tetrahydroindazole core is of particular interest. The ethynyl moiety can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets and also serving as a reactive handle for covalent modification or further functionalization.
Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole could exhibit inhibitory activity against one or more protein kinases.[12] Many kinase inhibitors containing the indazole core are known to target the ATP-binding site. The ethynyl group could potentially form hydrogen bonds or other interactions within this pocket, contributing to binding affinity and selectivity.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Validation Workflow
To validate the therapeutic potential of this compound, a structured experimental approach is necessary.
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In Vitro Kinase Screening: The compound should be screened against a panel of protein kinases to identify potential targets.
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Cell-Based Assays: If kinase inhibition is observed, cell-based assays should be conducted using cancer cell lines known to be dependent on the identified target kinase. These assays would assess the compound's effect on cell proliferation, apoptosis, and cell cycle progression.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the ethynyl, methyl, and tetrahydro-cyclohexyl moieties would be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition. This technical guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this intriguing compound, potentially leading to the development of novel therapeutic agents.
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